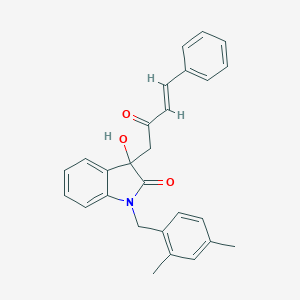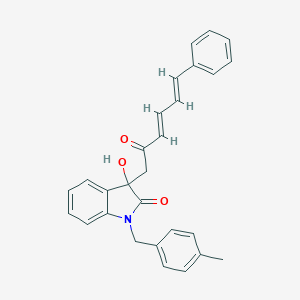
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BDCA, is a chemical compound that has been studied extensively for its potential use in scientific research. BDCA is a heterocyclic compound that contains a benzodioxine ring system, which is a common feature in many biologically active compounds.
Wirkmechanismus
The mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is primarily through the inhibition of histone deacetylase. Histone deacetylase is an enzyme that removes acetyl groups from histone proteins, which are involved in the regulation of gene expression. Inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory and neuroprotective effects through the inhibition of other enzymes, such as cyclooxygenase-2 and phosphodiesterase-4.
Biochemical and Physiological Effects:
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory and neuroprotective effects. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have antiviral activity against several viruses, including influenza A and B viruses. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development as a cancer therapeutic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of using N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of research is the development of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a cancer therapeutic. Further studies are needed to determine the optimal dose and treatment regimen for N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, as well as its safety and efficacy in clinical trials. Another area of research is the exploration of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide's anti-inflammatory and neuroprotective effects. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential for use in a variety of scientific research applications.
Synthesemethoden
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-benzodioxine with benzylamine. The reaction is typically carried out in the presence of a catalyst, such as palladium on activated carbon, and under an inert atmosphere, such as nitrogen gas. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising applications of N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is in the field of cancer research. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by inhibiting the activity of a protein called histone deacetylase, which is involved in the regulation of gene expression. Inhibition of histone deacetylase can lead to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molekularformel |
C16H15NO3 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
N-benzyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H15NO3/c18-16(17-11-12-4-2-1-3-5-12)13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H,17,18) |
InChI-Schlüssel |
JJTHSVZFHVDTNT-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252921.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252923.png)
![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252924.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252926.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252931.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
